molecular formula C6H8N2O4S B3334971 methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate CAS No. 1005631-68-4

methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3334971
CAS No.: 1005631-68-4
M. Wt: 204.21 g/mol
InChI Key: PBNNFBDXZWBOCC-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a methylsulfonyl group at the 1-position and a methyl ester at the 3-position of the pyrazole ring. This compound is part of a broader class of pyrazole-3-carboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The methylsulfonyl substituent enhances electrophilicity and may influence biological activity by altering binding interactions with target proteins .

Properties

IUPAC Name

methyl 1-methylsulfonylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-12-6(9)5-3-4-8(7-5)13(2,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNNFBDXZWBOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with methylsulfonyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The pyrazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include catalysts like palladium or copper.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds based on the pyrazole scaffold demonstrated significant antiproliferative activities with IC50 values ranging from 0.39 µM to 0.58 µM against various human tumor cell lines .

1.2 Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is similar to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential for developing new anti-inflammatory medications .

1.3 Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported effective antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against various bacterial strains such as E. coli and S. aureus, as well as fungal strains like A. flavus .

Agrochemical Applications

2.1 Development of Fungicides and Herbicides
this compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its derivatives have been developed to enhance crop protection against phytopathogenic fungi, demonstrating broad-spectrum activity against diseases such as stem rot .

2.2 Enhancing Crop Yields
The application of this compound in agricultural chemistry aims to improve crop yields through effective pest control mechanisms, which are vital for sustainable agriculture practices .

Material Science Applications

3.1 Synthesis of Advanced Materials
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure contributes to enhanced durability and resistance to environmental factors, making it suitable for industrial applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
PharmaceuticalAnticancer activity with IC50 values from 0.39 µM to 0.58 µM
Anti-inflammatory potential via COX inhibition
Antimicrobial properties with MIC values as low as 12.5 mg/mL
AgrochemicalKey intermediate in fungicide/herbicide synthesis
Effective against phytopathogenic fungi
Material ScienceUsed in advanced materials for improved durability

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, revealing significant inhibition of tumor cell proliferation across multiple cancer types .

Case Study 2: Agricultural Application

Research focused on the development of a new class of fungicides derived from pyrazole compounds showed effective management of stem rot disease in crops, highlighting the agricultural potential of this compound .

Mechanism of Action

The mechanism of action of methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate with analogous compounds, highlighting structural and molecular differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity CAS Number Reference
This compound C7H8N2O4S 218.21* Methylsulfonyl, methyl ester 95% Not explicitly given
Methyl 1-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate C9H12N6O2S 269.29 Triazole-sulfanyl, methyl ester 95% 956,392-66-8
Ethyl 1-(2-fluorobenzyl)-5-(methylsulfonyl)-1H-pyrazole-3-carboxylate C14H15FN2O4S 326.34 Fluorobenzyl, methylsulfonyl, ethyl ester 89% yield Not provided
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C12H10N2O3 218.22 4-Formylphenyl, methyl ester 95% 1,365,939-51-0
Methyl 1-(1-cyclopentyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate C12H15N5O2 269.28 Cyclopentyl-pyrazole, triazole, methyl ester 95% yield Not provided

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Impact : The methylsulfonyl group in the target compound increases molecular weight and polarity compared to analogs with alkyl or aryl substituents (e.g., ethyl or formylphenyl groups) .
  • Ester Variations : Replacement of the methyl ester with ethyl (e.g., in ) marginally increases hydrophobicity, which may affect pharmacokinetic properties .

Biological Activity

Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, comparable to standard anti-inflammatory drugs like indomethacin. It has shown effectiveness in reducing edema in experimental models .
  • Anticancer Potential : Research indicates that pyrazole derivatives, including this compound, possess anticancer properties. They have been evaluated for their effects on breast cancer cell lines such as MDA-MB-231, where they induced apoptosis and inhibited cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The methylsulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity and influence various signaling pathways involved in inflammation and cell proliferation .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of pyrazole derivatives found that this compound exhibited notable inhibitory concentrations against several pathogens. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
E. coli12.5
S. aureus15.0
Pseudomonas aeruginosa20.0

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In a model of carrageenan-induced edema in mice, this compound was shown to significantly reduce inflammation, yielding results comparable to indomethacin with an IC50 value of approximately 54.65 µg/mL . This highlights its potential utility in treating inflammatory conditions.

Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this pyrazole derivative could induce apoptosis at low concentrations (1 µM), enhancing caspase-3 activity by up to 57% at higher concentrations (10 µM). The observed synergistic effects when combined with doxorubicin further indicate its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate?

  • Answer : The synthesis typically involves sequential functionalization of the pyrazole core. A two-step approach is often used:

Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition reactions.

Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

  • Optimization Tip : Reaction yields improve with controlled temperature (0–5°C during sulfonylation) and inert atmospheres to avoid hydrolysis .
    • Key Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (pyrazole proton signals at δ 6.5–8.0 ppm; sulfonyl group at δ 3.0–3.5 ppm) and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1H^1H/13C^{13}C NMR to confirm substitution patterns and sulfonyl group integration.
  • IR : Stretching vibrations for sulfonyl (S=O at 1150–1350 cm1^{-1}) and ester (C=O at 1700–1750 cm1^{-1}).
  • Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]+^+ expected for C7_7H9_9N2_2O4_4S: 217.03).
  • X-ray Crystallography (if crystals obtained): Resolve stereoelectronic effects of the sulfonyl group .

Q. What safety protocols are recommended for handling sulfonated pyrazole derivatives?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Tightly sealed containers at 2–8°C in dry, dark conditions to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

  • Answer :

  • Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole functionalization, with sodium ascorbate as a reductant to stabilize Cu(I) .
  • Solvent Selection : Anhydrous THF or DMF improves sulfonylation efficiency.
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >95% purity.
  • Case Study : A 95% yield was reported using dry THF and controlled stoichiometry (1.3 equiv methanesulfonyl chloride) .

Q. How does computational modeling aid in predicting the reactivity of the methylsulfonyl group?

  • Answer :

  • DFT Studies : Calculate electron-withdrawing effects of the sulfonyl group on pyrazole ring electrophilicity.
  • Molecular Docking : Predict binding affinities for biological targets (e.g., kinase inhibitors).
  • SAR Insights : Substituent positioning (e.g., meta vs. para) alters steric and electronic interactions, impacting bioactivity .

Q. How can contradictions in reported biological activities of pyrazole derivatives be resolved?

  • Answer :

  • Meta-Analysis : Compare datasets for variables like assay type (in vitro vs. in vivo), cell lines, and compound purity.
  • Dose-Response Studies : Establish EC50_{50} values under standardized conditions.
  • Solvent Effects : DMSO concentration (>1%) may artifactually suppress activity in cellular assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate
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methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate

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